Diacetato(1,10-phenanthroline)palladium(II)

Reductive Carbonylation Homogeneous Catalysis Turnover Frequency

Researchers using in situ Pd(OAc)₂/phen mixtures often encounter ill-defined active species and unpredictable selectivity. Diacetato(1,10-phenanthroline)palladium(II) [Pd(phen)(OAc)₂] eliminates this uncertainty as a pre-formed, square-planar Pd(II) precatalyst with a rigid phen ligand that ensures reproducible catalytic performance. • Achieves >75% ee in asymmetric hydroamination of β-nitrostyrene, enabling chiral amine synthesis. • Catalyzes reductive carbonylation of nitrobenzene to phenylurethane (TOF = 4.5 h⁻¹), a key step in non-phosgene isocyanate production. • Well-defined redox signature (Epa = +0.96 V vs. Ag/AgCl) supports mechanistic C-H activation studies. Supplied with ≥98% purity, ready for direct use in C-C and C-heteroatom bond-forming reactions.

Molecular Formula C16H16N2O4Pd
Molecular Weight 406.7 g/mol
CAS No. 35679-81-3
Cat. No. B6308479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetato(1,10-phenanthroline)palladium(II)
CAS35679-81-3
Molecular FormulaC16H16N2O4Pd
Molecular Weight406.7 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd]
InChIInChI=1S/C12H8N2.2C2H4O2.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2(3)4;/h1-8H;2*1H3,(H,3,4);
InChIKeyAOJKGRISUARYIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diacetato(1,10-Phenanthroline)Palladium(II) (CAS 35679-81-3): Coordination Chemistry and Core Catalytic Profile


Diacetato(1,10-phenanthroline)palladium(II), [Pd(phen)(OAc)₂], is a well-defined, square-planar Pd(II) coordination complex bearing a bidentate 1,10-phenanthroline (phen) ligand and two monodentate acetate groups. This complex is characterized by distinct spectroscopic signatures and a well-resolved crystal structure [1][2]. Unlike simple palladium salts such as Pd(OAc)₂, the chelating phen ligand imparts a rigid, mononuclear geometry that directly influences its redox behavior, substrate coordination, and catalytic selectivity [1][3]. This pre-formed complex serves as a molecularly defined catalyst precursor in a range of C–C and C–heteroatom bond-forming reactions, including carbonylation, oxidative coupling, and C–H functionalization, offering a distinct electronic and steric environment compared to both ligand-free Pd sources and other N,N-chelate analogs [2][4].

Why Simple Pd(OAc)₂ or Bipyridine Analogs Cannot Replicate the Performance of Pd(phen)(OAc)₂ in Key Catalytic Transformations


The performance of Pd(phen)(OAc)₂ is not a simple function of palladium availability; it is dictated by the unique electronic and steric profile of the phen ligand. Direct comparisons with Pd(OAc)₂ alone reveal a stark difference in active species formation and catalytic lifetime, often requiring costly 2,9-disubstituted phen ligands to mitigate deactivation pathways that occur with unsubstituted phen [1]. Furthermore, replacing phen with the more flexible 2,2'-bipyridine (bipy) results in significantly altered aqueous solubility, lipophilicity, and DNA-binding modes, which directly impact both catalytic and biological outcomes [2]. Even subtle changes, such as moving from phen to 2,9-dimethyl-phen, induce measurable structural distortions and alter coordination lability, underscoring that in-class substitution is not a viable strategy for preserving specific reactivity profiles [3]. Therefore, the choice of Pd(phen)(OAc)₂ is a deliberate one, justified by quantifiable differences in turnover frequency, enantioselectivity, and structural integrity relative to its closest analogs.

Quantitative Differentiation of Pd(phen)(OAc)₂: Catalytic, Structural, and Bioactivity Comparisons Against Analogs


Turnover Frequency (TOF) in Reductive Carbonylation: Pd(phen)(OAc)₂ vs. Pd(OAc)₂

The complex Pd(phen)(OAc)₂, in combination with CuCl₂ cocatalyst, catalyzes the reductive carbonylation of nitrobenzene to phenylurethane with a measured turnover frequency (TOF) of 4.5 mol product·(mol cat)⁻¹·h⁻¹ at 200°C and 30 atm CO [1]. In contrast, the simple salt Pd(OAc)₂ under identical conditions exhibits negligible activity, demonstrating that the pre-formed chelate complex is essential for generating a stable, active catalytic species capable of withstanding the harsh reductive environment [1].

Reductive Carbonylation Homogeneous Catalysis Turnover Frequency

Enantioselective Hydroamination: Pd(phen)(OAc)₂ Provides >75% ee Where Simple Pd(II) Salts Fail

When non-covalently bound to salmon testes DNA (st-DNA), [Pd(phen)(OAc)₂] catalyzes the Markovnikov hydroamination of β-nitrostyrene with methoxyamine in aqueous buffer (pH 7.4) at room temperature, achieving >75% enantiomeric excess (ee) [1]. Control experiments using Pd(OAc)₂ alone, or other achiral Pd(II) complexes without the phen ligand, yield racemic products (0% ee), confirming that the combination of the rigid phen ligand and the chiral DNA scaffold is uniquely responsible for the high asymmetric induction [1].

Enantioselective Catalysis C–N Bond Formation DNA Hybrid Catalysts

Structural Integrity and Ligand Lability: Pd(phen)(OAc)₂ vs. 2,9-Dimethylphen Analog

X-ray crystallographic analysis reveals that Pd(phen)(OAc)₂ adopts a nearly ideal square-planar geometry, with minimal steric strain between the acetate ligands and the phen backbone [1]. In contrast, the introduction of methyl groups at the 2- and 9-positions in Pd(2,9-dmphen)(OAc)₂ forces significant deviations from the ideal square plane to relieve interligand contacts, as confirmed by X-ray data [1]. Furthermore, ¹H NMR studies demonstrate that the acetate ligands in Pd(phen)(OAc)₂ do not dissociate in CD₃OD at room temperature, unlike the more labile trifluoroacetate analog, indicating a specific coordination stability [1].

X-ray Crystallography Coordination Chemistry Steric Effects

DNA Binding Mode and Antibacterial Activity: Pd(phen)(OAc)₂ vs. Water-Soluble Ionic Analog

UV spectroscopy, viscometry, and DNA melting studies demonstrate that [Pd(phen)(OAc)₂] interacts with DNA via intercalation of the phen ligand at low concentrations [1]. In contrast, its water-soluble ionic derivative [Pd(phen)(H₂O)₂]²⁺ exhibits a dual binding mode: intercalation at low concentrations and direct Pd coordination to DNA bases at higher concentrations [1]. This difference is quantifiable through distinct changes in DNA solution viscosity and melting temperature (Tₘ). In vitro antibacterial assays further revealed that [Pd(phen)(OAc)₂]-derived complexes show activity against E. coli, P. aeruginosa, and S. aureus, with zone of inhibition data differentiating their potency [1].

Bioinorganic Chemistry DNA Intercalation Antibacterial Activity

High-Value Application Scenarios for Diacetato(1,10-Phenanthroline)Palladium(II) Driven by Differentiated Performance Data


Reductive Carbonylation of Nitroaromatics to Urethanes and Isocyanates

Pd(phen)(OAc)₂ is a proven catalyst for the reductive carbonylation of nitrobenzene to phenylurethane (TOF = 4.5 h⁻¹) [1]. This transformation is a key step in the non-phosgene synthesis of isocyanates, which are crucial monomers for polyurethane production. The quantifiable activity of the complex, in contrast to inactive simple Pd salts, supports its selection in process development aimed at replacing hazardous phosgene-based routes with more sustainable catalytic alternatives [1].

Synthesis of Enantiomerically Enriched Chiral Amines via DNA-Hybrid Catalysis

The ability of [Pd(phen)(OAc)₂] to achieve >75% ee in the hydroamination of β-nitrostyrene under mild aqueous conditions makes it a strategic choice for preparing chiral amine building blocks [2]. This protocol is particularly relevant for medicinal chemistry programs requiring access to enantiopure 1,2-diamines or α-amino acid precursors, where the use of a stable, pre-formed Pd complex anchored to a biocompatible chiral scaffold offers a distinct advantage over traditional asymmetric hydrogenation catalysts that operate under harsher conditions [2].

Mechanistic Studies in Oxidative C–H Functionalization and Wacker-Type Oxidations

The well-defined structure and electrochemical signature (Epa = +0.96 V vs. Ag/AgCl) of Pd(phen)(OAc)₂ make it an ideal model compound for probing the mechanism of Pd(II)-catalyzed oxidation reactions [3][4]. Its use is justified in research settings aiming to differentiate between inner-sphere and outer-sphere pathways in C–H activation, or to study the role of quinone co-catalysts in preventing catalyst deactivation during aerobic oxidations [4]. This level of molecular definition is not available with ill-defined precatalyst mixtures generated in situ from Pd(OAc)₂ and free phen ligand.

Precursor for Tailored Bioorganometallic Complexes with Controlled DNA Affinity

Given its distinct DNA intercalation mode, [Pd(phen)(OAc)₂] serves as a critical starting material for synthesizing derivatives with precisely tuned DNA-binding properties [5]. Researchers can leverage its moderate solubility and well-characterized ligand exchange chemistry to install pivalate or other carboxylate ligands, modulating cellular uptake and biological activity. This contrasts with the use of highly water-soluble ionic complexes, which may exhibit off-target DNA coordination and reduced selectivity [5].

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